N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a piperazine core substituted with a 2-methoxyphenyl group at the 1-position, linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-27-19-5-3-2-4-18(19)24-12-10-23(11-13-24)9-8-22-30(25,26)17-6-7-20-21(16-17)29-15-14-28-20/h2-7,16,22H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFLHJRKGRLDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors (GPCRs). These receptors are among the most studied GPCRs and are associated with numerous neurodegenerative and psychiatric conditions.
Mode of Action
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction results in the activation or blockade of these receptors
Biochemical Pathways
The compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Pharmacokinetics
The pharmacokinetic properties of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile.
Biological Activity
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a methoxyphenyl group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 479.58 g/mol. The structural complexity contributes to its diverse biological interactions.
The primary mechanism of action for this compound involves interaction with specific receptors:
- Alpha1-Adrenergic Receptors : The compound exhibits affinity for alpha1-adrenergic receptors, which are involved in regulating vascular smooth muscle contraction. Binding to these receptors can lead to vasodilation and modulation of neurotransmitter release.
- Dopamine Receptors : It also acts as a ligand for D4 dopamine receptors, influencing dopaminergic signaling pathways that are crucial in the treatment of psychiatric disorders.
Biological Activity and Therapeutic Potential
Research indicates that this compound has potential applications in treating various neurological and psychiatric conditions due to its receptor interactions. Key findings include:
- Antidepressant Effects : Studies have shown that compounds similar in structure can exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels .
- Anxiolytic Properties : The interaction with dopamine receptors suggests potential anxiolytic effects, making it a candidate for further exploration in anxiety disorders.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Receptor Affinity : A study demonstrated that derivatives of this compound have high binding affinity for alpha1-adrenergic and D4 dopamine receptors, indicating their potential as therapeutic agents in managing hypertension and mood disorders.
- In Vivo Efficacy : Animal studies reported that administration of the compound led to significant reductions in anxiety-like behaviors, supporting its role as an anxiolytic agent. These findings were corroborated by behavioral assessments and biochemical analyses of neurotransmitter levels .
- Pharmacokinetic Profile : Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics, which are essential for effective therapeutic use. The compound demonstrated good bioavailability and metabolic stability in preliminary studies .
Data Tables
Here are key data points summarizing the biological activity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Piperazine Substitution
Key Structural Differences and Implications
SAR Insights
- Methoxy vs. Chloro/Fluoro Substitutents : The 2-methoxy group in the target compound provides moderate hydrophobicity and steric bulk, favoring interactions with D3 receptor subpockets . In contrast, chloro groups (e.g., 2,3-dichloro in ) enhance affinity but may compromise selectivity due to stronger polar interactions with D2 receptors .
- Linking Chain Flexibility : Ethyl chains (target compound) balance rigidity and flexibility, optimizing receptor docking. Longer chains (e.g., pentanamide in ) may reduce blood-brain barrier penetration .
Terminal Group Modifications
Sulfonamide vs. Amide/Carboxamide
Enantioselectivity and Chirality
- Compounds like those in highlight the importance of chiral centers in piperazine-linked ligands.
Research Findings and Inferences
- Receptor Affinity : The 2-methoxyphenyl group may confer moderate D3 affinity (Ki ~10–50 nM range, based on similar compounds in ).
- Selectivity : Methoxy-substituted derivatives typically exhibit >10-fold selectivity for D3 over D2 receptors , whereas dichloro analogs show narrower margins (e.g., 2–5-fold) .
- Pharmacokinetics : The dihydrobenzodioxine-sulfonamide moiety likely enhances oral bioavailability and half-life compared to furyl- or pyridinyl-terminated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
